3-(4-chlorophenyl)-1H-pyrazole hydrochloride
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Overview
Description
3-(4-chlorophenyl)-1H-pyrazole hydrochloride, also known as CPP or CPP-HCl, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Scientific Research Applications
Tautomerism and Molecular Structure
- Tautomerism in NH-Pyrazoles: Research has explored the tautomerism of NH-pyrazoles, which includes compounds related to 3-(4-chlorophenyl)-1H-pyrazole hydrochloride. This study used X-ray crystallography and NMR spectroscopy to determine the structures and tautomerism in solution and solid states of NH-pyrazoles (Cornago et al., 2009).
Potential Anti-Cancer Properties
- Novel Pyrazole Compounds as Anti-Cancer Agents: A study synthesized and analyzed pyrazole derivatives for potential anti-cancer applications. The research included electronic structure, physico-chemical properties, and docking analysis to propose potential negative responses against specific enzymes (Thomas et al., 2019).
Fluorescent Properties
- Fluorescent Property Evaluation of Pyrazolines: The synthesis of 1,3,5-triaryl-2-pyrazolines, which are structurally related to this compound, was studied for their fluorescent properties. These compounds exhibited fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation (Hasan et al., 2011).
Crystal and Molecular Structure Analysis
- Structural Analysis of Pyrazole Derivatives: Various studies have focused on determining the crystal and molecular structures of pyrazole derivatives. This includes analysis of hydrogen bonding, molecular geometry, and intramolecular interactions, contributing to the understanding of these compounds' stability and reactivity (Errington et al., 2001; Shahani et al., 2010; Sivakumar et al., 2020).
Antimicrobial Potential
- Antimicrobial Activity of Pyrazole Derivatives: Research on the synthesis and characterization of various pyrazole compounds, including those structurally similar to this compound, has shown their potential in antimicrobial applications. These studies assess the effectiveness of these compounds against different bacterial and fungal strains (Prabhudeva et al., 2017; B'Bhatt et al., 2017).
Computational Analysis and Drug Design
- Computational Design and Drug Analysis: The synthesis and computational structure-activity relationship of novel pyrazole derivatives have been explored. This involves optimizing the inhibition of protein kinases and understanding the properties and effects of these compounds on the human body through simulation analysis (Singh et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have been found to exhibit significant anti-allergic activities . These derivatives interact with H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
For instance, pitolisant, a compound with a similar structure, acts as an antagonist and inverse agonist at the histamine H3 receptor .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to allergic reactions . For instance, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Pharmacokinetics
Pitolisant, a compound with a similar structure, is metabolized by cyp2d6 and cyp3a4 into non-conjugated metabolites .
Result of Action
Compounds with similar structures have been found to exhibit significant anti-allergic activities . For instance, pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy .
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;/h1-6H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWQIDCHIZPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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